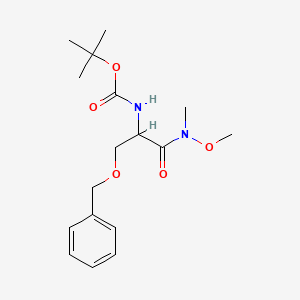
(4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxymethylene)-2-methyl-1,3-oxazol-5(4H)-one is a heterocyclic compound with a unique structure that includes an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one typically involves the reaction of ethyl acetoacetate with ethyl formate in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethylene)-2-methyl-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
4-(Ethoxymethylene)-2-methyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one include:
- 4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one
- 4-(Ethoxymethylene)-2-methyl-1,3-thiazol-5(4H)-one
- 4-(Ethoxymethylene)-2-methyl-1,3-oxazin-5(4H)-one .
Uniqueness
What sets this compound apart is its specific structure, which includes an ethoxymethylene group attached to the oxazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H9NO3/c1-3-10-4-6-7(9)11-5(2)8-6/h4H,3H2,1-2H3 |
InChI Key |
GMAZJRMDSJHENL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Fluorophenyl)methylamino]-2-phenylacetic acid](/img/structure/B8545467.png)


![6,6'-Bis(phenylethynyl)[1,1'-biphenyl]-3,3',4,4'-tetramine](/img/structure/B8545482.png)


![4-(6-Aminopyridin-3-yl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B8545510.png)





